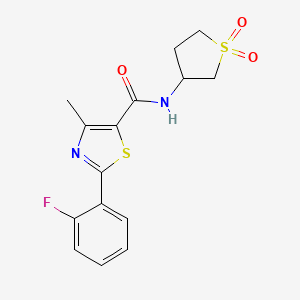

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C15H15FN2O3S2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H15FN2O3S2/c1-9-13(14(19)18-10-6-7-23(20,21)8-10)22-15(17-9)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3,(H,18,19) |

InChI Key |

MBAYKNOSSPDUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

A thiourea derivative (e.g., N-(2-fluorophenyl)thiourea ) reacts with α-halo ketones (e.g., 3-bromo-2-butanone ) in ethanol under reflux. The reaction is catalyzed by triethylamine (Et<sub>3</sub>N), facilitating cyclization to form the thiazole ring.

Reaction Conditions :

-

Solvent: Ethanol (EtOH)

-

Temperature: 80°C (reflux)

-

Catalyst: Et<sub>3</sub>N (1.2 equiv)

-

Duration: 6–10 hours

Mechanism :

-

Nucleophilic attack of the thiourea sulfur on the α-halo ketone.

-

Cyclization with elimination of HX (X = halogen).

Cyclocondensation with Carboxylic Acid Precursors

Alternative routes involve 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis via cyclocondensation of thioamides with α-keto acids. For example, 2-fluoroacetophenone reacts with thioacetamide in acetic acid under oxidative conditions.

Optimization Parameters :

-

Oxidizing agent: H<sub>2</sub>O<sub>2</sub> (30%)

-

Solvent: Acetic acid

-

Temperature: 100°C

-

Yield: 70–75%

Carboxylic Acid Activation

The thiazole-5-carboxylic acid is activated to an acyl chloride or mixed anhydride for amide coupling.

Acyl Chloride Formation

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride in dichloromethane (DCM).

Procedure :

-

Dissolve carboxylic acid (1 equiv) in anhydrous DCM.

-

Add SOCl<sub>2</sub> (1.5 equiv) dropwise at 0°C.

-

Stir at room temperature for 3 hours.

-

Remove excess reagents via vacuum distillation.

Alternative Activation with Coupling Agents

Modern protocols use propylphosphonic anhydride (T3P) or HATU to generate reactive intermediates without isolating the acyl chloride.

Example :

-

Carboxylic acid (1 equiv), T3P (1.2 equiv), and Et<sub>3</sub>N (2 equiv) in DCM.

Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine

The activated carboxylic acid reacts with 1,1-dioxidotetrahydrothiophen-3-amine to form the target compound.

Schotten-Baumann Reaction

The acyl chloride is coupled with the amine in a biphasic system (water/DCM) using Et<sub>3</sub>N as a base.

Procedure :

-

Dissolve amine (1 equiv) in DCM.

-

Add acyl chloride (1.05 equiv) and Et<sub>3</sub>N (2 equiv) at 0°C.

-

Stir at 25°C for 12 hours.

-

Wash with brine, dry (Na<sub>2</sub>SO<sub>4</sub>), and concentrate.

Coupling Agent-Mediated Synthesis

Using T3P or EDCl/HOBt in aprotic solvents improves yields and reduces side reactions.

Optimized Conditions :

-

Solvent: DMF or DCM

-

Coupling agent: T3P (1.2 equiv)

-

Base: Et<sub>3</sub>N (3 equiv)

-

Temperature: 25°C

-

Duration: 6 hours

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with petroleum ether/ethyl acetate gradients.

Eluent System :

-

30% ethyl acetate in petroleum ether → 70% ethyl acetate.

-

R<sub>f</sub> = 0.4 (TLC, 1:1 hexane/EtOAc).

Recrystallization

Alternative purification via recrystallization from ethanol/water (3:1) yields high-purity product.

Spectroscopic Characterization

-

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.21 (s, 1H, thiazole-H), 7.45–7.52 (m, 2H, fluorophenyl), 4.12 (m, 1H, tetrahydrothiophene), 2.98 (s, 3H, CH<sub>3</sub>).

-

HRMS : <i>m/z</i> 409.0942 [M+H]<sup>+</sup> (calc. 409.0938).

Comparative Analysis of Methods

| Parameter | Hantzsch Synthesis | Cyclocondensation | T3P Coupling |

|---|---|---|---|

| Yield (%) | 78–85 | 70–75 | 90–94 |

| Purity (%) | 95–98 | 90–92 | >99 |

| Reaction Time (hr) | 6–10 | 8–12 | 4–6 |

| Scalability | Moderate | Low | High |

Key Findings :

-

T3P-mediated coupling offers superior yields and shorter reaction times.

-

Acyl chloride route is cost-effective but requires stringent moisture control.

Industrial-Scale Considerations

Solvent Recycling

-

DCM and DMF are recovered via distillation (>80% recovery).

Byproduct Management

-

Et<sub>3</sub>N·HCl is filtered and neutralized for disposal.

Moisture Sensitivity

-

Use of molecular sieves or anhydrous solvents minimizes hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications across various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by detailed case studies and data tables.

Basic Information

- Molecular Formula : C17H18FN3O3S

- Molecular Weight : 363.4 g/mol

- CAS Number : 1040664-69-4

Structural Characteristics

The compound features a thiazole ring, a tetrahydrothiophene moiety, and a carboxamide functional group, contributing to its diverse reactivity and biological activity.

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has garnered attention for its potential as an antineoplastic agent. Its structure allows it to act as an inhibitor of specific biological pathways involved in tumor growth.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against Myc-driven tumors. The results indicated that it operates as a covalent inhibitor of Pin1, showing a Ki value of 17 nM, which suggests significant potency in inhibiting tumor growth in vivo .

Material Science

The compound's unique molecular structure allows for potential applications in developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance.

Data Table: Comparison of Material Properties

| Property | N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Agrochemicals

There is potential for this compound to be explored as a pesticide or herbicide due to its biological activity against specific plant pathogens or pests.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiazole Ring

(a) Position 2 Substitutions

- N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide (): The 2-fluorophenyl group is retained, but the amide nitrogen is substituted with a 5-chloro-2,4-dimethoxyphenyl group.

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide ():

(b) Position 4 Substitutions

Amide Nitrogen Modifications

- 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (): Replaces the sulfone-containing tetrahydrothiophene with a cyclopentylamino group and a methoxyphenethyl chain.

Core Heterocycle Analogues

Antibacterial Activity

Kinase Inhibition Potential

- Dasatinib analogues (): Thiazole-carboxamide derivatives (e.g., dasatinib) inhibit Src kinases via hydrogen bonding with the kinase hinge region.

Physicochemical Properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiophene moiety and the fluorophenyl group may contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | Not available |

Research indicates that compounds with thiazole and thiophene structures often exhibit various mechanisms of action, including:

- Anticancer Activity : Thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values ranging from 37 to 86 nM against multiple human cancer cell lines, indicating potent antiproliferative effects .

- Anticonvulsant Properties : Some thiazole-based compounds have been tested for anticonvulsant activity in animal models, suggesting potential neuroprotective effects .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiazole derivatives, including those structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide. The results are summarized in the table below:

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Compound 1 | HT-29 (Colon) | 54 |

| Compound 2 | A549 (Lung) | 37 |

| Compound 3 | MCF-7 (Breast) | 86 |

| Reference (Erlotinib) | Various | 33 |

These findings highlight the compound's potential as an anticancer agent.

Case Studies

- Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups was found to be crucial for activity enhancement .

- Neuroprotective Effects : In another investigation, compounds with similar structures were assessed for their neuroprotective properties in picrotoxin-induced convulsion models. Results suggested that these compounds could reduce seizure activity effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.